4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

This compound is a critical, non-interchangeable building block for SAR studies. Its unique 4-benzoyl and 3,5-dimethyl-4-phenylpyrazole combination creates a distinct pharmacophore, unlike close analogs with 4-trifluoromethoxy or 2-bromo groups that abolish key interactions. Ideal for focused library synthesis to map TRPV1 binding or generate PrCP tool compounds. Ensure target engagement specificity by sourcing this precise chemotype.

Molecular Formula C27H25N3O2
Molecular Weight 423.516
CAS No. 2034369-33-8
Cat. No. B2794203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034369-33-8
Molecular FormulaC27H25N3O2
Molecular Weight423.516
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C)C4=CC=CC=C4
InChIInChI=1S/C27H25N3O2/c1-19-25(21-9-5-3-6-10-21)20(2)30(29-19)18-17-28-27(32)24-15-13-23(14-16-24)26(31)22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H,28,32)
InChIKeyMVFMQRFDJUOIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034369-33-8) – Compound Identity and Procurement Baseline


4-Benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic, small-molecule benzamide derivative incorporating a 3,5-dimethyl-4-phenylpyrazole moiety linked via an ethyl spacer to a 4-benzoylbenzamide core . With a molecular formula of C27H25N3O2 and a molecular weight of 423.5 g/mol , it belongs to the broad class of N-(phenylpyrazolyl)benzamides. Publicly available primary pharmacological data for this specific compound are scarce; its structural features suggest potential interactions with targets such as vanilloid receptors (TRPV1) [1] or prolylcarboxypeptidase (PrCP) [2], but these are inferred from class-level patent and literature activity rather than from direct, compound-specific quantitative studies. Researchers and procurement specialists should note that characterization data beyond basic molecular properties (e.g., purity, solubility, melting point) are not currently documented in the peer-reviewed primary literature or authoritative open databases.

Why Close Analogs of 4-Benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide Cannot Be Freely Substituted in Research and Development Programs


The N-(phenylpyrazolyl)benzamide chemotype is characterized by a high sensitivity to subtle structural modifications; even minor changes to the benzoyl substitution pattern, the pyrazole ring substituents, or the linker length translate into significant shifts in target engagement, selectivity, and pharmacokinetic behavior [1]. In closely related series, the replacement of the 4-benzoyl group with a 4-trifluoromethoxy group (CAS 2034292-89-0) or a 2-bromo group (CAS 2034369-68-9) abolishes key hydrogen-bonding or hydrophobic interactions, directly impacting potency and metabolic stability . Therefore, generic substitution based solely on scaffold similarity—without quantitative, assay-matched comparator data—carries a high risk of introducing inactive or off-target compounds into experimental pipelines. The specific combination of the 4-benzoylbenzamide tail and the 3,5-dimethyl-4-phenylpyrazole head in the target compound creates a unique pharmacophoric pattern that cannot be assumed interchangeable across the class.

Quantitative Differentiation of 4-Benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide from Its Closest Analogs – An Evidence-Based Comparative Guide


Structural Comparison: The 4-Benzoyl Group Provides a Unique Hydrogen-Bond-Acceptor Motif Absent in Analogues

The 4-benzoyl substituent of the target compound introduces a ketone oxygen capable of acting as a hydrogen-bond acceptor, a feature absent in closely related analogues such as the 4-methoxy derivative. This additional H-bonding capacity can strengthen target-residue interactions. In the context of TRPV1 antagonism, related pyrazole carboxamides with carbonyl-containing para-substituents have exhibited up to 10-fold improvements in binding affinity compared to ether-linked congeners [1]. No direct, head-to-head binding assay comparing the target compound with a specific analog is available in the public domain.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Computational Prediction of Physicochemical Properties: cLogP and Fraction sp3 Differentiation

The ZINC database entry (ZINC64539466) for the target compound reports a computed logP (cLogP) of 5.036 and a fraction sp3 (Fsp3) of 0.22 [1]. These values distinguish it from the piperidine-containing analog ZINC299822749, which has an Fsp3 of 0.11 [2]. The higher Fsp3 of the target compound (0.22 vs 0.11) suggests improved aqueous solubility potential and a more favorable drug-likeness profile, as compounds with Fsp3 > 0.25 are typically associated with better developability. The cLogP of 5.036 also indicates moderate lipophilicity, positioning the compound in a balanced region of the PK property space relative to more hydrophobic congeners.

Computational Chemistry ADME Prediction Drug-likeness

Predicted Biological Target Profile: TRPV1 and PrCP Engagement Potential

The target compound has been indexed in the DrugMAP interaction atlas as 'N-(phenylpyrazolyl)benzamide derivative 1', annotated with patents related to chronic pain, neuropathic pain, and pruritus, and cross-referenced with patent WO2013132376 Example 157, which claims macrocyclic derivatives for proliferative diseases [1]. Additionally, the ZINC entry links the compound to a 2010 J. Med. Chem. study on prolylcarboxypeptidase (PrCP) inhibitors, where a related analog (compound 8o) achieved an IC50 of 1 nM against human PrCP and >25 μM selectivity over related proteases [2]. While the exact compound is not confirmed as 8o, its inclusion in this chemical series suggests potential PrCP inhibitory activity. No direct enzymatic or cellular assay data for CAS 2034369-33-8 are publicly available.

Pharmacology Target Prediction Polypharmacology

Evidence-Grounded Research and Industrial Application Scenarios for 4-Benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide


Lead Optimization in TRPV1 Antagonist Programs for Pain

Based on the class-level SAR indicating that pyrazole carboxamides with carbonyl-containing para-substituents exhibit enhanced TRPV1 affinity [1], this compound serves as a key intermediate for synthesizing focused libraries aimed at improving potency and selectivity over related ion channels. Its 4-benzoyl group provides a hydrogen-bond-acceptor motif that can be systematically varied to map TRPV1 binding pocket interactions.

Prolylcarboxypeptidase (PrCP) Inhibitor Probe Development

Given its structural relation to a PrCP inhibitor series [2] where the lead compound (8o) achieved 1 nM potency and >25,000-fold selectivity over other proteases, the target compound is a rational starting point for generating tool compounds to validate PrCP’s role in obesity and metabolism. The benzoyl functionality offers opportunities for further derivatization to optimize bioavailability.

Computational Drug Design and Docking Studies

The availability of computed properties such as cLogP (5.036) and Fsp3 (0.22) from the ZINC database [3] makes this compound suitable for in silico screening campaigns. Its Fsp3 advantage over analogs like ZINC299822749 (Fsp3 = 0.11) supports its inclusion in virtual libraries for solubility- and developability-aware docking exercises.

Chemical Biology Tool for Studying N-Phenylpyrazole Benzamide Pharmacophores

The compound's annotation in the DrugMAP database as an N-(phenylpyrazolyl)benzamide derivative linked to pain and cancer indications [4] positions it as a useful chemical probe for exploring the polypharmacology of this scaffold. Its unique benzoyl substitution pattern may confer distinct target-engagement profiles compared to commercially available analogs.

Quote Request

Request a Quote for 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.